REACTION_CXSMILES
|
[H-].[Al+3].[Li+].[H-].[H-].[H-].[NH2:7][C:8]1[C:13]([C:14](OCC)=[O:15])=[CH:12][N:11]=[C:10]([Cl:19])[CH:9]=1>C1COCC1>[NH2:7][C:8]1[CH:9]=[C:10]([Cl:19])[N:11]=[CH:12][C:13]=1[CH2:14][OH:15] |f:0.1.2.3.4.5|
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Name
|
|
Quantity
|
5.7 g
|
Type
|
reactant
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
15 g
|
Type
|
reactant
|
Smiles
|
NC1=CC(=NC=C1C(=O)OCC)Cl
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
stir for 3 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
Treat a 0° C.
|
Type
|
CUSTOM
|
Details
|
Quench the mixture with 10% NaOH (5.7 mL)
|
Type
|
FILTRATION
|
Details
|
water (5.7 mL), filter
|
Type
|
CUSTOM
|
Details
|
to remove solids
|
Type
|
ADDITION
|
Details
|
add water to the filtrate
|
Type
|
EXTRACTION
|
Details
|
extract with EtOAc (3×)
|
Type
|
WASH
|
Details
|
Wash the combined organics with brine
|
Type
|
CUSTOM
|
Details
|
dry
|
Type
|
CONCENTRATION
|
Details
|
concentrate
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(C=NC(=C1)Cl)CO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 10 g | |
YIELD: PERCENTYIELD | 84% | |
YIELD: CALCULATEDPERCENTYIELD | 84.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |